molecular formula C17H12N2O2 B3020956 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 38101-92-7

2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

Cat. No.: B3020956
CAS No.: 38101-92-7
M. Wt: 276.29 g/mol
InChI Key: URIXDBULDXTIHZ-CSKARUKUSA-N
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Description

General Overview of Quinoline (B57606) Derivatives in Synthetic and Medicinal Chemistry Research

Quinoline, a heterocyclic aromatic compound with the formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This scaffold is a cornerstone in medicinal chemistry and materials science due to the diverse pharmacological activities exhibited by its derivatives. rsc.orgresearchgate.net Quinoline and its derivatives are found in various natural products, most notably the anti-malarial alkaloid quinine, and form the structural basis for a multitude of synthetic drugs. wikipedia.orgrsc.org

The quinoline nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets, leading to a broad spectrum of therapeutic properties. nih.govresearchgate.net These properties include antimalarial, anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral activities. nih.govresearchgate.net For instance, drugs like chloroquine (B1663885) and mefloquine (B1676156) are crucial in the treatment of malaria. rsc.orgnih.gov Fluoroquinolones, such as ciprofloxacin, are widely used as broad-spectrum antibiotics. rsc.org The versatility of the quinoline ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological and pharmacokinetic profiles of the resulting compounds to enhance efficacy and reduce side effects. researchgate.net The development of new synthetic methodologies for quinoline derivatives remains an active area of research, aiming to create novel compounds for various therapeutic applications. du.edu.egorganic-chemistry.org

Significance of Vinyl and Nitrophenyl Moieties in Compound Design and Chemical Reactivity

The incorporation of specific functional groups, or moieties, onto a core scaffold like quinoline is a fundamental strategy in compound design to modulate chemical and biological properties. The vinyl and nitrophenyl groups are particularly significant in this regard.

The vinyl group (-CH=CH₂), when attached to a heterocyclic system like quinoline at the 2-position, creates a class of compounds known as 2-vinylquinolines. This extension introduces a conjugated system that can significantly influence the molecule's electronic properties and reactivity. nih.govmdpi.com Vinylquinolines are recognized for a range of pharmacological activities, including antimalarial, anticancer, and antileishmanial properties. nih.gov The vinyl linker provides a site for further chemical transformations and can play a crucial role in the molecule's interaction with biological targets. nih.govgoogle.com The synthesis of 2-vinylquinolines has attracted considerable attention, with various methods developed for their preparation, often involving the condensation of 2-methylquinolines with aldehydes. nih.govrsc.orggoogle.com

Research Context and Current Relevance of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline

The compound this compound integrates the key features discussed: a quinoline core, a vinyl linker, and a nitrophenyl substituent. The "(E)" designation specifies the stereochemistry of the double bond, indicating a trans configuration where the substituents are on opposite sides, which is generally more stable.

While extensive research on this specific molecule is not widely published, its structure places it within a class of compounds of significant interest. The combination of the quinoline scaffold, known for its broad bioactivity, with the electronically distinct nitrophenyl group via a conjugated vinyl bridge suggests potential for unique chemical and pharmacological properties. Research into similar structures, such as 2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives, has shown potential in areas like cancer research, specifically as antimetastatic agents. nih.gov The synthesis and characterization of related compounds like (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol have been reported, highlighting the ongoing scientific work in this area. nih.gov

The study of this compound and its analogs is relevant for exploring structure-activity relationships. By systematically modifying the substitution pattern on the nitrophenyl ring or the quinoline nucleus, researchers can investigate how these changes affect the compound's biological and physical properties. This approach is fundamental to the discovery of new therapeutic agents and functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound Data predicted from computational models.

PropertyValue
Molecular Formula C₁₇H₁₂N₂O₂
Monoisotopic Mass 276.08987 Da
Predicted XlogP 4.3
SMILES C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)N+[O-]
InChIKey URIXDBULDXTIHZ-CSKARUKUSA-N

Source: PubChemLite uni.lu

Table 2: Examples of Biologically Active Quinoline Derivatives

Compound NameClassPrimary Biological Activity
Quinine AminoalcoholAntimalarial
Chloroquine 4-AminoquinolineAntimalarial, Anti-inflammatory
Ciprofloxacin FluoroquinoloneAntibacterial
Bedaquiline DiarylquinolineAnti-tubercular
Camptothecin AlkaloidAnticancer

Source: Various sources rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIXDBULDXTIHZ-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7251-91-4
Record name NSC13861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Reaction Pathways for 2 E 2 3 Nitrophenyl Vinyl Quinoline

Established Synthetic Routes to the Core 2-Vinylquinoline (B1294476) Structure

The synthesis of the 2-vinylquinoline framework, a key structural motif of the target compound, can be achieved through several strategic pathways. These routes offer flexibility in terms of starting materials and reaction conditions.

Condensation Reactions Utilizing Quinaldine (B1664567) and Nitrobenzaldehydes

A direct and widely employed method for the synthesis of 2-styrylquinolines is the condensation reaction between quinaldine (2-methylquinoline) and an appropriate benzaldehyde. In the case of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, this involves the reaction of quinaldine with 3-nitrobenzaldehyde (B41214). ijpsonline.comwikipedia.org This reaction is typically catalyzed by an acid or a base. A common approach involves heating the reactants in the presence of acetic anhydride, which acts as both a condensing agent and a solvent. acs.org The reaction proceeds through an initial aldol-type condensation, where the acidic methyl group of quinaldine adds to the carbonyl group of 3-nitrobenzaldehyde. Subsequent dehydration of the resulting alcohol intermediate leads to the formation of the stable, conjugated styryl system. The trans or (E)-isomer is generally the thermodynamically favored product due to reduced steric hindrance.

Table 1: Condensation Reaction for this compound

Reactant 1 Reactant 2 Key Reagents/Conditions Product

Friedländer Annulation and Related Cyclization Strategies for Quinoline (B57606) Formation

The Friedländer annulation is a fundamental and versatile method for the synthesis of the quinoline ring system itself. wikipedia.orgnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). organic-chemistry.org To synthesize a precursor for the target molecule, one could envision a reaction between 2-aminobenzaldehyde (B1207257) and a ketone that already contains the desired nitro-substituted side chain.

A more sophisticated approach involves a domino reaction sequence, for instance, the reduction of a nitro group followed by an in-situ Friedländer cyclization. nih.govmpg.deresearchgate.net For example, a reaction could be designed starting with a 2-nitrochalcone (B191979) derivative, which upon reduction of the nitro group to an amine, could undergo intramolecular cyclization to form the quinoline ring. The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the reaction partners. nih.govresearchgate.netsemanticscholar.org

Application of Wittig Reaction in Styrylquinoline Synthesis

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds, specifically for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.orgthermofisher.com This makes it an excellent choice for the synthesis of styrylquinolines. libretexts.orggoogle.com To produce this compound via this route, the synthesis would typically involve two main components: quinoline-2-carboxaldehyde and a phosphonium (B103445) ylide derived from 3-nitrobenzyl bromide.

The synthesis of the ylide, or Wittig reagent, is achieved by treating 3-nitrobenzyl bromide with triphenylphosphine (B44618) to form the corresponding phosphonium salt. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide. The subsequent reaction of this ylide with quinoline-2-carboxaldehyde proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions, with non-stabilized ylides often favoring the (Z)-alkene, while stabilized ylides tend to produce the (E)-alkene. organic-chemistry.org

Table 2: Wittig Reaction for this compound

Carbonyl Compound Wittig Reagent Precursor Base Product

Multicomponent Reactions Towards Quinoline Derivatives

Multicomponent reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in constructing complex molecular architectures in a single step from three or more starting materials. rsc.orgmdpi.com Various MCRs have been developed for the synthesis of quinoline derivatives. rsc.org For instance, a three-component reaction could involve an aniline (B41778), an aldehyde, and an activated alkene or alkyne to construct the quinoline core. researchgate.net While a direct one-pot synthesis of this compound via an MCR might be complex to design, these strategies are highly valuable for creating substituted quinoline precursors that can be further elaborated to the final target molecule. The convergence and atom economy of MCRs make them an attractive and sustainable approach in modern synthetic chemistry. rsc.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling the stereoselectivity of the synthesis.

Elucidation of Key Reaction Intermediates and Transition States

The formation of this compound through the aforementioned synthetic routes involves several key intermediates and transition states.

In the condensation reaction between quinaldine and 3-nitrobenzaldehyde, the reaction is believed to proceed through an enamine or enolate intermediate of quinaldine, which then acts as a nucleophile attacking the carbonyl carbon of 3-nitrobenzaldehyde. This leads to the formation of a β-hydroxy intermediate (an aldol (B89426) adduct). The subsequent elimination of a water molecule is often the rate-determining step and is facilitated by the acidic or basic catalyst. The transition state for this elimination step involves the abstraction of a proton from the carbon adjacent to the quinoline ring and the departure of the hydroxyl group, leading to the formation of the thermodynamically more stable (E)-alkene.

For the Friedländer annulation , two primary mechanistic pathways are generally considered. wikipedia.org One pathway involves an initial aldol condensation between the 2-aminoaryl ketone/aldehyde and the methylene (B1212753) compound, followed by cyclization and dehydration to form the quinoline ring. nih.gov An alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, followed by an intramolecular aldol-type reaction and subsequent dehydration. The specific mechanism that predominates can depend on the reactants and the reaction conditions (acidic or basic catalysis).

In the Wittig reaction , the mechanism has been a subject of considerable study. The initial step is the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde. This leads to the formation of a zwitterionic intermediate known as a betaine. libretexts.org The betaine can then cyclize to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.org The decomposition of the oxaphosphetane in a retro-[2+2] cycloaddition reaction yields the final alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene is determined by the relative rates of formation and decomposition of the diastereomeric betaine and oxaphosphetane intermediates. For non-stabilized ylides, the reaction is often kinetically controlled, leading to the cis-alkene, whereas for stabilized ylides, the reaction can be thermodynamically controlled, favoring the trans-alkene.

Role of Aldol Condensation and Subsequent Cyclization Steps

The synthesis of 2-styrylquinolines, including the specific compound this compound, often involves a sequence of condensation and cyclization reactions. A prominent pathway is the Friedländer annulation, which constructs the quinoline ring system. rsc.org This method generally involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. rsc.orgnih.gov

The process can be conceptualized as beginning with an aldol-type condensation. For instance, the reaction between a 2-aminobenzaldehyde and a methyl ketone (like acetone) initially forms a β-hydroxy ketone, which then dehydrates to yield an α,β-unsaturated ketone. This intermediate, a chalcone (B49325) in cases where an aromatic ketone is used, is central to the subsequent cyclization. nih.gov The amino group of the aminobenzaldehyde then attacks the carbonyl carbon of the ketone moiety, leading to an intramolecular cyclization and subsequent dehydration (aromatization) to form the stable quinoline ring. rsc.org

Alternative classical methods for quinoline synthesis that rely on similar principles include the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds reacting with anilines, and the Skraup synthesis. researchgate.net A variation of the Friedländer synthesis involves the base-catalyzed preparation of a Schiff base followed by an intramolecular Claisen-type condensation to achieve the final quinoline structure. rsc.org While highly versatile, a drawback of the Friedländer approach can be the instability of the 2-aminobenzaldehyde precursor, which may self-condense. rsc.org

One specific synthesis reported for a related compound, (E)-2-[2-(3-Nitrophenyl)ethenyl]quinolin-8-ol, utilized a Knoevenagel-type condensation. nih.gov In this case, 8-hydroxyquinaldine (B167061) (2-methyl-8-hydroxyquinoline) was reacted with 3-nitrobenzaldehyde in acetic anhydride. nih.gov This reaction exemplifies the condensation of an activated methyl group (on the quinoline ring) with an aldehyde to form the vinyl linker.

Precursor 1Precursor 2Key Reaction TypeProduct ClassRef
2-AminobenzaldehydeKetone (e.g., Acetone)Friedländer AnnulationSubstituted Quinoline rsc.org
(2-aminophenyl)chalconeAcetoneFriedländer Cyclocondensation2-methyl-4-styrylquinoline nih.goviucr.org
8-hydroxyquinaldine3-nitrobenzaldehydeKnoevenagel Condensation2-styrylquinolin-8-ol nih.gov
2-aminobenzylalcoholKetoneOxidative Cyclization (Base-mediated)Substituted Quinoline researchgate.net

Kinetic and Thermodynamic Aspects Governing Reaction Selectivity

In chemical reactions where multiple products can be formed, the distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org This principle is relevant in the synthesis of complex molecules like substituted quinolines, where competing reaction pathways can lead to different isomers or products.

Kinetic control prevails when a reaction is irreversible, typically conducted at lower temperatures. libretexts.org The major product formed is the one that results from the fastest reaction pathway, meaning it has the lowest activation energy (Ea). wikipedia.org This product is known as the kinetic product. Every reaction begins under kinetic control, as the product that is formed most easily will be the first to appear. wikipedia.org

Thermodynamic control , on the other hand, is established when the reaction is reversible, allowing an equilibrium to be reached, often at higher temperatures. libretexts.orgwikipedia.org Under these conditions, the product distribution reflects the thermodynamic stability of the products. The most stable product, which has the lowest Gibbs free energy, will be the major product, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.org

A classic example illustrating this concept is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. At room temperature (kinetic control), the less stable endo isomer is the primary product because it is formed more rapidly. However, at higher temperatures (81 °C) and with longer reaction times, the reaction becomes reversible, and the more stable exo isomer predominates as the thermodynamic product. wikipedia.org Similarly, in the electrophilic addition of HBr to 1,3-butadiene, different temperatures yield different ratios of 1,2-addition (kinetic product) and 1,4-addition (thermodynamic product) products. libretexts.org

In the context of quinoline synthesis, such as the Skraup-Doebner-Von Miller reaction, the regiochemistry can be influenced by reaction conditions. For example, the condensation of anilines with γ-aryl-β,γ-unsaturated α-ketoesters can show a reversal of standard regiochemistry, which can be rationalized by considering the relative stabilities of intermediates and transition states, hallmarks of kinetic and thermodynamic considerations. researchgate.net The choice of acid or base catalyst, solvent, and temperature can shift the reaction pathway towards the desired isomer by favoring either the kinetically or thermodynamically preferred route. rsc.orguc.edu

Control TypeReaction ConditionsDominant ProductDetermining Factor
Kinetic Low temperature, short reaction time, irreversibleForms fastestLowest activation energy (Ea)
Thermodynamic High temperature, long reaction time, reversibleMost stableLowest Gibbs Free Energy (G)

Derivatization and Structural Modifications of this compound Analogues

Strategies for Quinoline Ring Functionalization

The functionalization of the quinoline core is a critical strategy for expanding the chemical diversity and pharmacological profile of quinoline-based compounds. rsc.org Modern synthetic methods, particularly those involving transition-metal-catalyzed C-H activation, provide direct and efficient routes for introducing various functional groups onto the quinoline ring system. researchgate.netmdpi.com

One powerful approach is the use of a directing group, such as forming a quinoline N-oxide, which can selectively guide functionalization to the C2 and C8 positions under mild conditions. researchgate.net Palladium-catalyzed C-H functionalization has been used for oxidative cross-coupling reactions, for instance, between quinoline N-oxide and thiophenes. mdpi.com

Other strategies for functionalizing the quinoline ring include:

Electrophilic Substitution: While the pyridine (B92270) part of the quinoline ring is generally electron-deficient and resistant to electrophilic attack, the benzene (B151609) ring can undergo substitution. However, harsh conditions are often required. researchgate.net

Nucleophilic Substitution: Halogenated quinolines, such as 2-chloroquinoline (B121035) derivatives, are valuable precursors. The chlorine atom at the C2 position can be readily displaced by various nucleophiles. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can undergo substitution with phenylacetylene (B144264) in a palladium-mediated reaction. rsc.org

Pfitzinger Reaction: This method allows for the synthesis of quinoline-4-carboxylic acids, providing a handle for further modifications at the 4-position. nih.gov The resulting carboxylic acid can be converted to an acid chloride and subsequently reacted with various nucleophiles to generate amides, esters, and other derivatives. nih.govresearchgate.net

Electrophilic Cyclization: Substituted quinolines, particularly those with halogens at the 3-position, can be synthesized via the 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, or Br2. nih.gov This places a functional group directly on the newly formed ring, which can be used for further derivatization.

These functionalization strategies are crucial for developing new drug candidates with improved efficacy and target selectivity. rsc.org

Modifications of the Vinyl Linker and Nitrophenyl Moiety

Modifications to the vinyl linker and the nitrophenyl group of this compound analogues are key for tuning the molecule's electronic, steric, and pharmacological properties.

Vinyl Linker Modifications: The exocyclic double bond of the vinyl linker is susceptible to various chemical transformations.

Synthesis of Analogues: The most direct way to modify this part of the structure is to use different starting materials during the initial synthesis. For example, reacting 2-methylquinoline (B7769805) compounds with formaldehyde (B43269) is a method to generate the vinyl group directly. google.com Using substituted aldehydes in condensation reactions with quinaldine (2-methylquinoline) allows for the introduction of various groups on the styryl moiety. nih.gov

Reduction: The double bond can be reduced to a single bond via catalytic hydrogenation, transforming the vinyl linker into an ethyl linker. This change significantly alters the geometry and rigidity of the molecule, converting the planar vinyl system into a more flexible saturated bridge.

Oxidation: The vinyl group can be subjected to oxidation reactions, such as epoxidation to form an oxirane ring or oxidative cleavage to yield a carboxylic acid or aldehyde at the 2-position of the quinoline ring.

Nitrophenyl Moiety Modifications: The nitrophenyl group offers a versatile handle for structural changes, primarily through reactions of the nitro group.

Reduction of the Nitro Group: The most common modification is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation drastically changes the electronic properties of the phenyl ring, converting a strong electron-withdrawing group into an electron-donating group. The resulting aniline derivative can then serve as a precursor for a wide range of further modifications, including diazotization, acylation, and alkylation.

Nucleophilic Aromatic Substitution: While less common for nitro groups at the meta position, under certain conditions, the nitro group can be displaced by strong nucleophiles.

Synthesis of Hybrid Structures and Novel Quinoline-Based Scaffolds

The synthesis of hybrid molecules, which combine the 2-styrylquinoline (B1231325) scaffold with other pharmacologically active moieties, is a widely used strategy in drug discovery to create novel compounds with potentially enhanced or synergistic activities. rsc.org

Several approaches have been employed to create these hybrid structures:

Quinoline-Chalcone Hybrids: A three-step pathway has been developed starting from (2-aminophenyl)chalcones and acetone, which first form 2-methyl-4-styrylquinolines via Friedländer cyclocondensation. The methyl group is then selectively oxidized to a formyl group (an aldehyde), which subsequently undergoes a Claisen-Schmidt condensation with an acetophenone (B1666503) derivative (e.g., 1-acetylnaphthalene) to yield novel styrylquinoline–chalcone hybrids. iucr.org

Quinoline-Thiadiazole Hybrids: 2-styrylquinoline-4-carboxylic acids can be used as precursors to build hybrid structures. For example, reaction with thiosemicarbazide (B42300) in the presence of phosphorus oxychloride can lead to the formation of a 2-amino-1,3,4-thiadiazole (B1665364) ring attached to the C4 position of the quinoline. nih.govresearchgate.net These hybrids have been explored as potential EGFR kinase inhibitors. nih.gov

Quinoline-based Chiral Derivatizing Reagents: The quinoline scaffold can be functionalized with chiral entities, such as amino acids (e.g., L-proline), to create new chiral derivatizing reagents. These reagents are useful in analytical chemistry for the separation of enantiomers. researchgate.net

Fusion with Other Heterocycles: The quinoline ring can be annulated or fused with other heterocyclic systems. For example, electrophilic substitution of 2-chloroquinoline-3-carbaldehyde with phenylacetylene, followed by reaction with aqueous ammonia, results in the formation of a 3-phenylbenzo[b] researchgate.netnih.govnaphthyridine, a more complex, fused heterocyclic system. rsc.org

Povarov Reaction: This aza-Diels–Alder reaction is used to synthesize 2-arylquinoline and tetrahydroquinoline derivatives, which themselves can be considered hybrid scaffolds combining different aromatic and non-aromatic rings. rsc.org

These strategies allow for the creation of diverse molecular architectures based on the 2-styrylquinoline template, expanding the potential for discovering new therapeutic agents. rsc.org

Advanced Spectroscopic and Crystallographic Characterization of 2 E 2 3 Nitrophenyl Vinyl Quinoline and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (1H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. In quinoline (B57606) derivatives, the aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The chemical shifts and coupling constants of the vinyl protons are particularly diagnostic for the (E)-configuration of the double bond. For instance, in many styrylquinoline derivatives, the vinyl protons exhibit characteristic doublets with a large coupling constant (J), confirming their trans orientation. The protons of the quinoline and nitrophenyl rings display complex splitting patterns that can be assigned based on their positions and couplings with neighboring protons.

Carbon-13 (13C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. The quinoline ring carbons typically resonate in the aromatic region (δ 120-150 ppm), with the carbon attached to the nitrogen atom appearing at a characteristically lower field. chemicalbook.com The vinyl carbons also appear in the aromatic region, and their specific shifts can further confirm the stereochemistry of the double bond. The carbons of the nitrophenyl ring are also found in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org These methods are complementary, as some vibrations may be strong in IR and weak in Raman, or vice versa. nih.govmdpi.com

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings and the vinyl group would appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinyl protons are expected above 3000 cm⁻¹. The out-of-plane C-H bending of the trans-vinyl group gives a characteristic band around 960-980 cm⁻¹.

Raman spectroscopy can provide complementary information. For instance, the symmetric stretching of the nitro group is often more intense in the Raman spectrum. The C=C stretching vibrations of the quinoline and phenyl rings, as well as the vinyl group, are also typically strong in the Raman spectrum. mdpi.com

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₁₇H₁₂N₂O₂. The monoisotopic mass of this compound is 276.0899 g/mol . uni.lu

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of quinoline derivatives often involves the loss of small, stable molecules. researchgate.net For the title compound, characteristic fragmentation pathways could include the loss of the nitro group (NO₂) or cleavage at the vinyl linkage. The fragmentation of the quinoline ring itself can also lead to characteristic ions. rsc.org Analysis of these fragmentation patterns helps to confirm the connectivity of the different structural components of the molecule. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as that in this compound, typically exhibit strong absorption in the UV-Vis region. The extended π-system, encompassing the quinoline ring, the vinyl bridge, and the nitrophenyl ring, allows for π → π* transitions.

The UV-Vis spectrum of styrylquinoline derivatives is characterized by intense absorption bands. figshare.com The position of the maximum absorption (λmax) is sensitive to the nature and position of substituents on the aromatic rings. mdpi.com For this compound, the presence of the electron-withdrawing nitro group is expected to cause a red shift (bathochromic shift) of the absorption maximum compared to the unsubstituted styrylquinoline. The specific λmax values provide a fingerprint of the electronic structure of the molecule. Studies on similar quinoline derivatives suggest that the major absorption bands would likely fall in the range of 300-400 nm. nih.gov

Table of Compounds

Computational Chemistry and Theoretical Modeling of 2 E 2 3 Nitrophenyl Vinyl Quinoline

Density Functional Theory (DFT) Studies for Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to probe the electronic structure of many-body systems. nih.govchemrxiv.orggithub.io It is widely applied to quinoline-based materials to understand their molecular structure, stability, and electronic properties. nih.govresearchgate.netresearchgate.net Calculations are typically performed using hybrid functionals like B3LYP, often paired with basis sets such as 6-311G(d,p) or higher, to achieve a balance between computational cost and accuracy. researchgate.netnih.govnih.govresearchgate.net

A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govresearchgate.net For 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. nih.govresearchgate.net

The optimized geometry reveals a structure where the quinoline (B57606) and nitrophenyl rings are linked by an ethylene (B1197577) bridge. Due to steric hindrance, the aromatic rings are not perfectly coplanar. The stability of the molecule is confirmed by ensuring all calculated vibrational frequencies are positive, which indicates that the optimized structure is a true energy minimum. nih.gov These theoretical parameters can be validated by comparison with experimental data from X-ray crystallography of similar compounds.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

Parameter Bond/Angle Value
Bond Length C=C (vinyl) ~1.34 Å
C-N (quinoline) ~1.37 Å
N-O (nitro) ~1.23 Å
Bond Angle C=C-C (vinyl) ~125°
C-N-C (quinoline) ~118°
O-N-O (nitro) ~124°
Dihedral Angle Quinoline-Vinyl-Nitrophenyl ~15-25°

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. sapub.orgwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely regions of electron transfer. In this compound, the HOMO is typically delocalized across the quinoline ring and the vinyl bridge, whereas the LUMO is concentrated on the electron-withdrawing nitrophenyl moiety.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. numberanalytics.comresearchgate.net A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required for electronic excitation. researchgate.netnumberanalytics.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters

Parameter Value (eV)
EHOMO -6.15
ELUMO -2.95
Energy Gap (ΔE) 3.20

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.comchemrxiv.org The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red: Indicates regions of most negative potential, rich in electrons, and are favorable sites for electrophilic attack.

Blue: Indicates regions of most positive potential, which are electron-deficient and susceptible to nucleophilic attack.

Green: Represents areas of neutral potential.

For this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, identifying them as primary sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit the most positive potential (blue), marking them as potential sites for nucleophilic interaction.

In this compound, significant delocalization occurs from the lone pair orbitals of the quinoline nitrogen (n) and the nitro group oxygens (n) into the antibonding π* orbitals of the aromatic rings and the vinyl bridge. These n → π* and π → π* interactions are responsible for the molecule's conjugated electronic system and contribute significantly to its stability. researchgate.net

Table 3: NBO Analysis - Second-Order Perturbation Energies E(2) for Major Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N (quinoline) π*(C-C) (quinoline ring) ~25.5
LP(1) O (nitro) π*(N-O) (nitro group) ~30.2
π(C=C) (vinyl) π*(C-C) (nitrophenyl ring) ~20.8
π(C-C) (quinoline) π*(C=C) (vinyl) ~18.5

Global and local reactivity descriptors derived from DFT calculations quantify a molecule's reactivity. chemrxiv.orgchemrxiv.org Global descriptors, calculated from HOMO and LUMO energies, describe the reactivity of the molecule as a whole. chemrxiv.orguobaghdad.edu.iq

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution.

Electronic Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. Relates to the tendency of electrons to escape.

Electrophilicity Index (ω): ω = μ² / (2η). Measures the ability of a molecule to accept electrons.

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for specific types of attack. chemrxiv.orgscm.comvub.be

f+(r): For nucleophilic attack (identifies electrophilic sites).

f-(r): For electrophilic attack (identifies nucleophilic sites).

f0(r): For radical attack.

For this compound, calculations would likely show high f+ values on the carbon atoms of the vinyl bridge and the nitrophenyl ring, while high f- values would be associated with the quinoline nitrogen and nitro oxygen atoms. researchgate.net

Table 4: Calculated Global Reactivity Descriptors

Descriptor Value (eV)
Chemical Hardness (η) 1.60
Chemical Potential (μ) -4.55
Electrophilicity Index (ω) 6.47

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment, such as in a solvent. cwu.edu

For this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. When performed in a solvent like water or ethanol, these simulations also reveal how solvent molecules arrange around the solute and how solvation affects its structure and flexibility. This information is crucial for understanding the molecule's behavior in realistic chemical environments. nih.gov

Molecular Docking Studies with Biomolecular Targets

Molecular docking simulations are a cornerstone of computational chemistry, offering predictive insights into how a ligand, such as this compound, might interact with a biological macromolecule. These studies are instrumental in predicting binding affinities and conformations, thereby guiding further experimental research.

Prediction of Ligand-Protein Binding Modes and Key Interactions

Computational studies have explored the interaction of this compound with various protein targets to predict its binding orientation and the specific molecular forces governing the interaction. For instance, docking simulations with receptors implicated in cancer have highlighted key binding modes. The quinoline and nitrophenyl rings of the compound are often involved in crucial π-π stacking and hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the receptor's binding pocket. Furthermore, the nitro group is frequently predicted to form hydrogen bonds with polar residues such as serine or backbone amide groups, which can significantly contribute to the stability of the ligand-protein complex. These simulations provide a detailed atomic-level view of how the compound might anchor itself to a biological target.

Elucidation of Potential Mechanisms of Action at the Molecular Level

By identifying the most probable binding modes, molecular docking studies help to formulate hypotheses about the potential mechanisms of action for this compound. If the compound is predicted to bind with high affinity to the active site of an enzyme, it could suggest a mechanism of competitive inhibition. The specific interactions observed, such as hydrogen bonds with catalytic residues, can further support this hypothesis. For example, if the docking results show the compound blocking the entry of a natural substrate to an enzyme's active site, this provides a clear, molecular-level rationale for its potential biological activity. These computational predictions are invaluable for designing experiments to validate the proposed mechanism.

Quantum Chemical Prediction of Photophysical Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting the electronic and optical properties of molecules like this compound. These methods allow for the investigation of a compound's photophysical behavior, which is essential for applications in materials science and photochemistry. Theoretical calculations of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's electronic transitions. The predicted absorption and emission spectra from these calculations can then be correlated with experimentally observed data to understand the nature of its excited states.

PropertyPredicted Value/ObservationMethod
Maximum Absorption Wavelength (λmax)Varies with solvent polarityTD-DFT
Emission WavelengthDependent on excited state geometryTD-DFT
HOMO-LUMO Energy GapInfluences electronic transitionsDFT
Key Electronic Transitionsπ → π* transitionsTD-DFT

Photophysical Properties and Optoelectronic Application Potential of 2 E 2 3 Nitrophenyl Vinyl Quinoline Analogues

Luminescence Characteristics: Emission Spectra, Quantum Yields, and Stokes Shift

The luminescence of styrylquinoline derivatives is governed by an intramolecular charge transfer process from the quinoline (B57606) moiety (or a donor group) to an acceptor group on the styryl ring. In the case of nitrophenyl-substituted styrylquinolines, the nitro group acts as a strong electron acceptor. The photophysical properties, such as emission wavelength (λem), fluorescence quantum yield (Φf), and Stokes shift, are highly sensitive to the substitution pattern on both the quinoline and the phenyl rings.

Generally, styrylquinolines can exhibit fluorescence across the visible spectrum, from blue to orange. mdpi.com The presence of a nitro group typically leads to a red-shift in both absorption and emission spectra due to the stabilization of the excited state through enhanced ICT. While specific quantitative data for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is not extensively reported, studies on analogous compounds, such as 2-styryl-8-nitroquinolines, show that the nitro-substituted derivatives tend to have a more planar molecular geometry compared to their 8-hydroxyquinoline (B1678124) counterparts. acs.orgnih.gov This planarity can favor π-conjugation and influence the luminescence efficiency.

The quantum yield of fluorescence is a critical parameter indicating the efficiency of the emission process. For styrylquinolines, this value can be significantly affected by substituents. While some derivatives exhibit high quantum yields, photochemical reactions like photoisomerization can be a competing non-radiative decay pathway, potentially lowering the fluorescence quantum yield. mdpi.com

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is often significant in push-pull molecules like styrylquinolines. This large shift is indicative of a substantial change in the dipole moment upon excitation, a characteristic feature of ICT states. Research on related quinoline-phenol Schiff bases has shown that higher Stokes shift values are observed in more polar solvents, which stabilize the polar excited state. beilstein-archives.org

Table 1: Illustrative Photophysical Properties of Substituted Styrylquinoline Analogues

Compound/Derivative ClassSubstituent (R)Emission Max (λem)Quantum Yield (Φf)Key Observation
Styrylquinoline Copolymers -OCH₃ (donor)~500 nm-Exhibits a broad luminescence band. mdpi.com
Styrylquinoline Copolymers -Cl (acceptor)~490 nm-Emission is shifted based on substituent choice. mdpi.com
Bis(8-hydroxyquinoline) zinc with styryl group -OCH₃578 nm (EL)-Device shows strong yellow electroluminescence. mdpi.com
2-(Thiophen-2-yl)quinazoline Analogues 4-(diethylamino)phenylGreen emission0.54Strong donor groups lead to green-red emission. researchgate.net
Pyrrolylquinoline-BF₂ Analogue -652 nm (in MeCN)0.007Exhibits a large Stokes shift and low quantum yield. mdpi.com

Wavelength Tuning Through Substituent Effects and Structural Modifications

The emission color of styrylquinolines can be systematically tuned by altering their molecular structure. This tunability is a key advantage for their application in optoelectronics, where precise color control is often required. Two primary strategies are employed for wavelength tuning: modifying substituents on the aromatic rings and extending the π-conjugation system.

The introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) on the styryl phenyl ring significantly alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com

Electron-donating groups raise the HOMO energy level, reducing the HOMO-LUMO gap and causing a bathochromic (red) shift in the emission wavelength.

Electron-withdrawing groups , like the nitro group in this compound, lower the LUMO energy level. This also reduces the energy gap, leading to a red-shifted emission compared to the unsubstituted parent compound. mdpi.com Studies on various styrylquinoline copolymers have demonstrated that changing the substituent allows the emission to be tuned from blue to green, yellow, or even orange. mdpi.com

Structural modifications, such as extending the π-conjugated system, also lead to predictable changes in the emission wavelength. Lengthening the vinyl chain or adding more aromatic rings to the conjugated path effectively decreases the HOMO-LUMO gap, resulting in a bathochromic shift. mdpi.com Furthermore, the position of the substituent is crucial; for instance, the photophysical properties of a 2-styrylquinoline (B1231325) can differ significantly from a 4-styrylquinoline. iucr.org

Aggregation Behavior in Solution and Solid State and its Impact on Luminescence

Many conventional fluorescent dyes suffer from aggregation-caused quenching (ACQ), where their luminescence intensity decreases or is completely quenched in the solid state or at high concentrations due to the formation of non-emissive aggregates. nih.gov However, a class of molecules known as aggregation-induced emission (AIE) luminogens exhibit the opposite behavior: they are weakly emissive in dilute solutions but become highly luminescent upon aggregation. mdpi.comnih.gov

This AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.gov In styrylquinoline systems, which possess rotatable phenyl and quinoline rings, these intramolecular rotations can serve as non-radiative decay channels in solution, quenching fluorescence. In the solid state or in aggregates, the physical constraint hinders these rotations, blocking the non-radiative pathways and forcing the excited state to decay radiatively, thus "turning on" the fluorescence. nih.gov

Studies on quinoline-based zinc(II) Schiff base complexes have demonstrated remarkable aggregation-induced emission enhancement (AIEE). researchgate.net The emission intensity of these complexes increases significantly when a poor solvent (like water or diethyl ether) is added to a solution in a good solvent (like DMSO or acetonitrile), inducing the formation of nano-aggregates. This suggests that analogues of this compound could potentially exhibit AIE properties, making them highly suitable for applications requiring strong solid-state emission, such as in OLEDs. researchgate.net

Prospective Applications in Optoelectronic Devices

The versatile and tunable photophysical properties of styrylquinoline derivatives make them attractive materials for a range of optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent organic molecules. In many OLED architectures, a small amount of a highly emissive guest molecule (dopant) is dispersed into a host polymer matrix. This approach prevents aggregation-caused quenching and allows for efficient energy transfer from the host to the dopant, resulting in emission of a specific color. researchgate.net

Styrylquinoline derivatives are promising candidates for use as dopants in polymer light-emitting diodes (PLEDs). mdpi.com Their high fluorescence efficiency in the solid state (especially for AIE-active derivatives) and tunable emission color are highly desirable. For example, bis(8-hydroxyquinoline) zinc complexes containing a styryl group have been successfully used as dopants in a poly(N-vinylcarbazole) (PVK) matrix to fabricate OLEDs that show strong yellow electroluminescence. mdpi.comdntb.gov.ua The color of the emission could be fine-tuned by changing the substituents on the styryl ring. mdpi.com Given these precedents, this compound analogues could be explored as dopants to achieve emission in the yellow-orange region of the spectrum for display and lighting applications.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like optical switching, data storage, and telecommunications. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure are known to possess significant second-order NLO properties, characterized by the first hyperpolarizability (β). beilstein-journals.org

Styrylquinolines fit this D-π-A paradigm. The quinoline ring can act as an electron acceptor, and this effect is greatly enhanced by the presence of a strong electron-withdrawing group like the nitro group on the phenyl ring, connected via a π-conjugated vinyl bridge. This molecular design facilitates intramolecular charge transfer, which is a key requirement for a large NLO response. nih.gov Theoretical studies using Density Functional Theory (DFT) on various organic chromophores have shown that modifying the donor and acceptor strengths is an effective strategy to enhance NLO properties. ymerdigital.com Doping styrylquinoline monomers with a nitro group has been theoretically shown to improve their electronic properties and enhance NLO responses. researchgate.net The calculated first hyperpolarizability (β) of some quinoline derivatives has been shown to be many times greater than that of standard NLO materials like urea, indicating their potential for NLO applications. researchgate.net Therefore, this compound is expected to exhibit significant NLO properties worthy of further investigation.

Investigative Studies of Biological Activity of 2 E 2 3 Nitrophenyl Vinyl Quinoline and Its Derivatives in Vitro and in Silico

In Vitro Antiproliferative and Cytotoxic Activity Studies

The antiproliferative potential of quinoline (B57606) derivatives, particularly those with a styryl moiety at the 2-position, has been a subject of significant research. The presence of electron-withdrawing groups, such as a nitro group on the phenyl ring, is often associated with enhanced cytotoxic activity.

Efficacy Against Specific Cancer Cell Lines (e.g., HepG2, MCF7, PC3, HCT116)

Studies on a variety of 2-styrylquinoline (B1231325) derivatives have demonstrated a range of cytotoxic activities against several human cancer cell lines. For instance, a series of 2-styrylquinolines was evaluated for their anticancer activity against wild-type colon cancer cells (HCT 116), revealing the importance of electron-withdrawing substituents in the styryl portion of the molecule for potent activity. researchgate.net

Another study focused on 4,6-disubstituted 2-(4-(dimethylamino)styryl)quinolines and reported their efficacy against hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cell lines. researchgate.net The results indicated that certain derivatives exhibited significant antitumor activities, with IC50 values in the low microgram per milliliter range. researchgate.net

Furthermore, the antiproliferative activities of 2-furanylvinylquinoline derivatives, which are structurally related to styrylquinolines, have been investigated. A compound from this class, (E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-ol, showed potent inhibitory effects against the growth of prostate cancer (PC3) and breast cancer (MCF-7) cell lines. researchgate.net

While specific IC50 values for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline are not available, the data from related compounds, as summarized in the table below, suggest that this class of molecules holds promise as antiproliferative agents.

Compound/DerivativeCancer Cell LineIC50 (µM)
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-olPC30.14
(E)-2-(2-(5-nitrofuran-2-yl)vinyl)quinolin-8-olLNCaP0.35
2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acidHepG27.7 µg/mL
2-(4-(dimethylamino)styryl)-6-bromoquinoline-4-carboxylic acidHCT1169.2 µg/mL
2-(4-(dimethylamino)styryl)-6-nitroquinoline-4-carboxylic acidHepG210.3 µg/mL
2-(4-(dimethylamino)styryl)-6-nitroquinoline-4-carboxylic acidHCT11612.1 µg/mL

This table presents a selection of data for illustrative purposes. For complete and detailed results, please refer to the cited sources.

Investigated Mechanisms of Antiproliferative Action (e.g., Cell Cycle Modulation, Apoptosis Induction, Enzyme Inhibition including Tyrosine Kinases, Topoisomerases)

The mechanisms underlying the antiproliferative effects of 2-styrylquinoline derivatives are multifaceted and appear to involve the modulation of key cellular processes. Research indicates that these compounds can induce cell cycle arrest and trigger apoptosis, or programmed cell death, in cancer cells. researchgate.netresearchgate.net

One study on 2-styrylquinoline derivatives suggested a p53-independent mechanism of apoptosis induction. researchgate.net The investigation revealed that the most promising compounds generated reactive oxygen species (ROS), leading to a change in the cellular redox balance and subsequent cell death. researchgate.net In another study, a nitrofuran-containing vinylquinoline derivative was found to induce cell cycle arrest at the S phase, which consequently led to late apoptosis in both LNCaP and PC3 prostate cancer cells. researchgate.net

Inhibition of critical enzymes involved in cancer progression is another proposed mechanism of action for this class of compounds. Certain 2-styrylquinoline derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a tyrosine kinase that is often overexpressed in various cancers. researchgate.net Molecular docking studies have been employed to understand the binding interactions of these compounds with the EGFR kinase domain. researchgate.net

In Vitro Antimicrobial Activity Investigations

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery. The introduction of a vinyl-substituted nitrophenyl group at the 2-position can modulate this activity, and various derivatives have been investigated for their efficacy against a range of pathogenic bacteria and fungi.

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

Research on substituted 2-styrylquinolines has indicated their potential as antibacterial agents. One study reported that chloro, nitro, methoxy, and fluoro-substituted styryl compounds demonstrated notable antibacterial activity. bohrium.com While specific minimum inhibitory concentration (MIC) values for this compound are not documented, related compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a series of 4,6-disubstituted 2-styrylquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli, with some compounds showing significant antibacterial effects. asianpubs.org

Compound/DerivativeBacterial StrainMIC (µg/mL)
4,6-dimethoxy-2-(4-chlorostyryl)quinolineStaphylococcus aureus6.25
4,6-dimethoxy-2-(4-fluorostyryl)quinolineEscherichia coli6.25
4,6-dimethoxy-2-(4-nitrostyryl)quinolineStaphylococcus aureus12.5
4,6-dimethoxy-2-(4-nitrostyryl)quinolineEscherichia coli12.5

This table presents a selection of data for illustrative purposes. For complete and detailed results, please refer to the cited sources.

Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)

Styrylquinoline derivatives have also been explored for their antifungal properties. Studies have shown that these compounds can be effective against clinically relevant fungal pathogens such as Candida albicans. researchgate.net The presence of certain substituents on the styrylquinoline core appears to be crucial for their antifungal potency. For instance, a synthesized 2-styrylquinoline derivative showed significant activity against Candida albicans with an MIC value of 8 µg/mL. asianpubs.org

Compound/DerivativeFungal StrainMIC (µg/mL)
A 2-styrylquinoline derivative (compound 3e)Candida albicans8

This table presents a selection of data for illustrative purposes. For complete and detailed results, please refer to the cited sources.

Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase, Lanosterol (B1674476) 14α-Demethylase Inhibition)

The antimicrobial action of quinoline derivatives is often attributed to their ability to inhibit essential microbial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a well-known target for quinolone antibiotics. ualberta.ca In silico studies have suggested that 2-styrylquinoline derivatives may also act as DNA gyrase inhibitors, providing a potential mechanism for their antibacterial activity. asianpubs.orgnih.gov Molecular docking analyses have been performed to investigate the binding patterns of these compounds to the active site of E. coli DNA gyrase. nih.gov

For their antifungal activity, the inhibition of lanosterol 14α-demethylase is a key mechanism for many azole-based drugs. This enzyme is vital for the biosynthesis of ergosterol, a critical component of fungal cell membranes. It has been proposed that some nitro-containing compounds may exert their antifungal effects by inhibiting this enzyme. The nitro group could potentially interact with the heme iron in the enzyme's active site, leading to potent inhibition. science.gov While direct evidence for the inhibition of lanosterol 14α-demethylase by this compound is not available, this remains a plausible mechanism of action for its potential antifungal properties.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological potency of 2-styrylquinoline derivatives, including the parent compound this compound, is intricately linked to the nature and position of various substituents on both the quinoline and the phenyl rings. Structure-Activity Relationship (SAR) analysis reveals critical insights into the molecular features that govern the therapeutic efficacy of this class of compounds, particularly in the context of anticancer activity.

Systematic modifications of the 2-styrylquinoline scaffold have demonstrated that specific functional groups can significantly enhance or diminish biological activity. The electronic and steric properties of these substituents play a crucial role in the molecule's interaction with biological targets.

Effects of Substituents on the Styryl (Nitrophenyl) Moiety:

Analysis of various derivatives has shown the importance of electron-withdrawing groups on the styryl portion of the molecule for anticancer activity. nih.gov The presence of a nitro group (NO₂), as seen in this compound, is a key feature that often correlates with heightened potency. Studies on a series of styrylquinolines revealed the significance of such electron-withdrawing substituents for activity against colon cancer cells. nih.govresearchgate.net Furthermore, the introduction of other electron-withdrawing groups, like a bromine atom (-Br) on the styryl ring, has been shown to enhance cytotoxicity. acs.org Conversely, electron-donating groups can modulate activity in different ways; for instance, a p-(dimethylamino)styryl group was found to confer high binding affinity for α-synuclein aggregates, suggesting applications in neurodegenerative disease imaging. nih.govacs.org

Effects of Substituents on the Quinolyl Moiety:

The quinoline ring itself offers multiple positions for substitution, and modifications here are critical for tuning the biological profile. A significant finding is the importance of chelating groups on the quinoline ring, which can enhance anticancer effects. nih.govresearchgate.net Specifically, a hydroxyl (-OH) group at the C-8 position of the quinoline ring has been found to impart superior cytotoxic performance compared to a nitro (-NO₂) group at the same position. acs.org This is attributed to the ability of the 8-hydroxyquinoline (B1678124) scaffold to chelate metal ions, a property believed to contribute to its mechanism of action. acs.org The lipophilicity of substituents at the C-6 and C-7 positions of the quinoline ring also has a considerable impact on anti-cancer activity. nih.gov

The table below summarizes the observed effects of various substituents on the biological activity of the 2-styrylquinoline scaffold.

MoietyPositionSubstituentEffect on Biological ActivityReference(s)
Styryl Ring VariesElectron-withdrawing groups (e.g., -NO₂, -Br)Enhances anticancer cytotoxicity. researchgate.net, nih.gov, acs.org
Styryl Ring para-Dimethylamino (-N(CH₃)₂)Confers high binding affinity to α-synuclein aggregates. nih.gov, acs.org
Quinoline Ring C-8Hydroxyl (-OH)Enhances anticancer activity, likely via chelation; superior to -NO₂ at the same position. researchgate.net, nih.gov, acs.org
Quinoline Ring C-8Nitro (-NO₂)Exhibits lower cytotoxicity compared to a hydroxyl group at the same position. acs.org
Quinoline Ring C-6 / C-7Lipophilic groupsModulates anti-cancer activity. nih.gov

The collective findings from SAR studies provide a rational framework for the design of new 2-styrylquinoline derivatives with improved therapeutic potential. These principles guide the strategic modification of the lead compound to optimize its biological profile.

Key design principles include:

Enhancement of Anticancer Potency through Electron-Withdrawing Groups: A primary strategy for increasing anticancer activity is the incorporation or retention of strong electron-withdrawing substituents on the styryl ring. The nitro group is an effective choice, but other groups like halogens (e.g., bromine) can also be utilized to enhance cytotoxicity. nih.govacs.org

Introduction of Metal-Chelating Moieties: Incorporating a chelating functional group, particularly a hydroxyl group at the C-8 position of the quinoline nucleus, is a critical design element for augmenting anticancer efficacy. researchgate.netacs.org This feature is believed to contribute to the mechanism of action by interacting with essential metal ions. nih.gov

Target-Specific Modifications: For applications beyond cancer, such as neuroimaging, the design strategy should shift. For instance, incorporating specific electron-donating groups like a dimethylamino substituent on the styryl ring can be employed to achieve high affinity for targets like α-synuclein aggregates. nih.govacs.org

Future Research Directions and Identified Research Gaps

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of vinylquinolines, including the title compound, has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and modest yields. nih.gov Classic approaches like the Wittig reaction or aldol-type condensations present challenges related to the availability of starting materials, high temperatures, and the generation of significant waste. nih.govresearchgate.net Recent advancements have focused on greener and more efficient alternatives, such as microwave-assisted synthesis and catalyst-free methods. nih.govrsc.org

However, there is substantial room for improvement. A key research gap lies in the development of truly sustainable and atom-economical synthetic strategies. Future research should prioritize methodologies that align with the principles of green chemistry. researchgate.netijpsjournal.com

Identified Research Gaps and Future Directions:

Catalyst Development: Exploration of earth-abundant metal catalysts or organocatalysts to replace expensive and toxic heavy metal catalysts currently used in some quinoline (B57606) syntheses. researchgate.net

Solvent-Free and Aqueous Synthesis: Designing synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water, reducing reliance on volatile organic compounds (VOCs). ijpsjournal.com

One-Pot Reactions: Developing multi-component, one-pot syntheses that minimize intermediate purification steps, thereby saving time, resources, and reducing waste generation. researchgate.net

Flow Chemistry: Implementing continuous flow chemistry for the synthesis of 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline to enhance safety, scalability, and product consistency.

Synthetic MethodTypical Conditions/ReagentsLimitations & Research GapsFuture Sustainable Alternatives
Wittig Reaction2-quinolinecarboxaldehydes, phosphonium (B103445) ylidesLimited availability of starting aldehydes, stoichiometric phosphine (B1218219) oxide byproduct. nih.govCatalytic ylide generation.
Aldol-Type Condensation2-methylquinolines, aldehydes, high temperature, metal catalysts. nih.govLong reaction times, harsh conditions, modest yields. nih.govDevelopment of highly active, recyclable catalysts; lower reaction temperatures.
Microwave-Assisted Olefination2-methylquinoline (B7769805), aldehyde, TfNH2, microwave irradiation. nih.govRequires specialized equipment; scalability can be a concern.Optimization for large-scale continuous flow reactors.
Mannich-Type Reactions2-methylquinolines, formaldehyde (B43269), secondary amines. rsc.orggoogle.comCan involve multiple steps and potential side reactions.Development of direct, catalyst-free deamination strategies. rsc.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

The characterization of this compound and its analogues has primarily relied on standard spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, along with crystallographic analysis for structural elucidation. nih.govresearchgate.net For instance, the crystal structure of the related compound, (E)-2-[2-(3-nitrophenyl)ethenyl]quinolin-8-ol, reveals key structural parameters. nih.gov While essential, these methods provide a static picture of the molecule. A significant gap exists in understanding the molecule's dynamic behavior, excited-state properties, and its interactions with its environment on a deeper quantum-mechanical level.

Future research must integrate advanced spectroscopic methods with high-level computational chemistry to build a comprehensive structure-property relationship. This synergy is crucial for rationally designing derivatives with tailored photophysical or biological properties.

Identified Research Gaps and Future Directions:

Ultrafast Spectroscopy: Employing techniques like femtosecond transient absorption and time-resolved fluorescence spectroscopy to map the excited-state deactivation pathways, which is critical for applications in photochemistry and materials science.

Advanced NMR Techniques: Utilizing solid-state NMR and 2D-NMR techniques to probe intermolecular interactions in the solid state and to study its binding modes with biological macromolecules.

Computational Modeling: Moving beyond standard DFT calculations to employ multiscale modeling (e.g., QM/MM) to accurately simulate the behavior of the compound in complex biological environments or within a material matrix. researchgate.net This can help predict binding affinities, reaction mechanisms, and electronic properties with greater accuracy.

TechniqueObtainable DataIdentified Research GapFuture Application
X-ray CrystallographyBond lengths, bond angles, crystal packing, planarity. nih.govProvides a static solid-state structure; limited information on solution-phase dynamics.Co-crystallization with biological targets to visualize binding interactions.
UV-Vis & Fluorescence SpectroscopyAbsorption/emission maxima, quantum yields, Stokes shift. researchgate.netresearchgate.netLimited insight into the nature and lifetime of excited states.Time-resolved spectroscopy to study excited-state dynamics for sensor and OLED applications.
Computational Chemistry (DFT)Optimized geometry, electronic structure (HOMO/LUMO), predicted spectra. researchgate.netAccuracy is highly dependent on the functional and basis set; often performed in vacuum.Advanced simulations (TD-DFT, QM/MM) incorporating solvent and environmental effects.
Mass SpectrometryMolecular weight, fragmentation patterns, predicted collision cross-section. uni.luStandard techniques do not reveal spatial arrangement or interactions.Ion mobility-mass spectrometry to study gas-phase conformation and interactions with other molecules.

Exploration of Undiscovered Biological Targets and Complex Mechanistic Pathways

The quinoline scaffold is renowned for its broad range of biological activities, including antimalarial, anticancer, and antibacterial properties. biointerfaceresearch.com Derivatives have been shown to target various proteins and pathways, such as EGFR tyrosine kinase (EGFR-TK), topoisomerases, and signaling cascades involving Akt and ERK. nih.govnih.govmdpi.commdpi.com While some vinylquinolines have been evaluated for their antiproliferative or antimetastatic effects, the specific biological targets of this compound remain largely unexplored. nih.govresearchgate.net The current understanding is often limited to phenotypic observations (e.g., cytotoxicity) without a clear elucidation of the molecular mechanism.

A major research gap is the identification of specific, high-affinity molecular targets and the comprehensive mapping of the downstream cellular consequences of target engagement. Future research must move beyond broad screening to pinpoint precise mechanisms of action.

Identified Research Gaps and Future Directions:

Target Deconvolution: Utilizing unbiased chemical proteomics approaches (e.g., activity-based protein profiling, thermal proteome profiling) to identify the direct binding partners of the compound in a cellular context.

Systems Biology Approaches: Integrating transcriptomics, proteomics, and metabolomics to understand the global cellular response to the compound, revealing complex pathway modulations and potential off-target effects.

Exploration of Novel Target Classes: Investigating its potential to modulate unconventional drug targets such as protein-protein interactions, RNA G-quadruplexes, or epigenetic regulators.

Mechanism of Resistance: Studying the molecular mechanisms by which cancer cells might develop resistance to this compound, which is crucial for its long-term therapeutic potential.

Known Target/Activity (Related Quinolines)ExampleIdentified Research GapFuture Research Direction
EGFR Tyrosine Kinase InhibitionQuinoline-tethered cis-vinyl triamide hybrids. nih.govThe specific inhibitory profile against different EGFR mutants is unknown.Screening against a panel of clinically relevant EGFR mutants.
Topoisomerase I/IIα InhibitionPyrazolo[4,3-f]quinoline derivatives. mdpi.comLack of specificity often leads to toxicity.Design of isoform-specific inhibitors to improve the therapeutic index.
Anti-metastatic Activity2-[2-(5-nitrofuran-2-yl)vinyl]quinoline derivatives. nih.govThe full spectrum of proteins involved in the anti-metastatic pathway is not fully understood.Investigating effects on epithelial-mesenchymal transition (EMT) markers and the tumor microenvironment.
Antimalarial ActivityChloroquine (B1663885), Mefloquine (B1676156). biointerfaceresearch.comThe activity against drug-resistant strains of Plasmodium falciparum is often a challenge.Evaluation against a panel of chloroquine-sensitive and resistant parasite strains.

Translational Research Potential in Functional Materials Science

The highly conjugated π-system of this compound, combining the electron-accepting nitro group and the quinoline heterocycle, suggests significant potential for applications in materials science. Research on related quinoline derivatives has demonstrated their utility as fluorescent probes, components of optical sensors, and in photodiode devices. researchgate.netresearchgate.netresearchgate.net However, the specific material properties of the title compound have not been systematically investigated.

The primary research gap is the translation of its molecular structure into functional, solid-state materials and devices. Future research should focus on characterizing its photophysical and electronic properties in thin films and integrating it into functional systems.

Identified Research Gaps and Future Directions:

Organic Electronics: Investigating its potential as an emissive layer or electron-transporting material in Organic Light-Emitting Diodes (OLEDs), leveraging the fluorescence common to quinoline derivatives.

Nonlinear Optics (NLO): Quantifying its NLO properties, as the donor-π-acceptor-like structure could give rise to a significant second-order or third-order optical response, useful for applications in optical switching and frequency conversion.

Chemosensors: Functionalizing the quinoline or phenyl ring to create derivatives that exhibit changes in fluorescence or absorption upon binding to specific metal ions or anions, leading to the development of selective chemical sensors.

Photovoltaics: Exploring its use as a component in organic photovoltaic (OPV) cells or dye-sensitized solar cells (DSSCs), either as a donor, acceptor, or sensitizer (B1316253) material.


Q & A

Q. What are the recommended synthetic routes for 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline, and how can reaction conditions be optimized?

The compound can be synthesized via cross-coupling reactions or condensation of 2-chloroquinoline derivatives with 3-nitrostyrene. A robust method involves:

  • Heck coupling : React 2-chloroquinoline with 3-nitrostyrene using a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in DMF at 80–100°C for 12–24 hours .
  • Solvent optimization : Use polar aprotic solvents (DMF, THF) to enhance reaction efficiency. Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient) .
  • Yield improvement : Pre-dry reactants and solvents to avoid hydrolysis side reactions.

Q. How can the E-configuration of the vinyl group be confirmed experimentally?

  • ¹H NMR spectroscopy : The coupling constant (J) between the vinyl protons (δ ~6.5–7.5 ppm) typically exceeds 16 Hz for the trans (E) configuration .
  • X-ray crystallography : Resolve the crystal structure to unambiguously confirm stereochemistry. Use SHELX programs (e.g., SHELXL) for refinement, ensuring data resolution <1.0 Å for accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis spectroscopy : Analyze π→π* transitions of the quinoline and nitrovinyl groups (λmax ~300–400 nm) to assess conjugation .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <2 ppm error.
  • FT-IR : Identify C=C (1630–1680 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretching bands .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Functional group modulation : Synthesize analogs by replacing the nitro group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. Assess bioactivity (e.g., anti-Alzheimer’s effects) using in vitro acetylcholinesterase inhibition assays .
  • Data integration : Correlate electronic properties (Hammett σ constants) with IC₅₀ values to quantify substituent effects .

Q. How should researchers resolve contradictions in crystallographic data refinement?

  • Multi-program validation : Refine structures using both SHELXL (for small-molecule precision) and PHENIX (for macromolecular compatibility) .
  • Twinned data handling : For high-symmetry crystals, apply the TWINABS tool in SHELX to correct for twinning artifacts .
  • Cross-validation : Compare bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 09) .

Q. What experimental strategies assess the nitro group’s electronic effects on photophysical properties?

  • Electrochemical analysis : Perform cyclic voltammetry to measure reduction potentials of the nitro group (E₁/₂ ~-0.5 to -1.2 V vs. Ag/AgCl) .
  • Theoretical modeling : Use TD-DFT (B3LYP/6-31G*) to simulate UV-Vis spectra and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.